N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenethyloxalamide
Description
Properties
IUPAC Name |
N'-(3-cyclopropyl-3-hydroxypropyl)-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-14(13-6-7-13)9-11-18-16(21)15(20)17-10-8-12-4-2-1-3-5-12/h1-5,13-14,19H,6-11H2,(H,17,20)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSXAGSPZUSQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NCCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenethyloxalamide typically involves the following steps:
Formation of the Oxalamide Backbone: The oxalamide backbone is formed by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl carbanion to an appropriate precursor.
Addition of the Hydroxypropyl Group: The hydroxypropyl group is added via a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide or a peracid.
Attachment of the Phenethyl Group: The phenethyl group is attached through a nucleophilic substitution reaction, where a phenethyl halide reacts with the oxalamide backbone.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxalamide backbone can be reduced to form amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenethyloxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biochemical effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its unique structure allows it to interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural and functional features of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenethyloxalamide with analogous compounds:
Key Observations:
- Cyclopropane vs. Trifluoromethyl : The cyclopropyl group in the target compound may enhance steric hindrance and metabolic stability compared to the electron-withdrawing trifluoromethyl group in N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide .
- Hydroxyl Positioning : The 3-hydroxypropyl group in the target compound versus 2-hydroxypropyl in ’s analog could influence solubility and hydrogen-bonding interactions.
- Aromatic vs. Heterocyclic N2 Groups : The phenethyl group in the target compound contrasts with the polycyclic amine in ’s derivative, suggesting divergent receptor-binding profiles.
Pharmacological and Biochemical Insights
Cardioprotective Activity
This suggests that the oxalamide scaffold, when paired with appropriate substituents, may enhance tissue protection under oxidative stress.
Substituent-Driven Bioactivity
- Hydrophilicity vs. Lipophilicity : The hydroxyl and cyclopropyl groups in the target compound may balance hydrophilicity and membrane permeability, whereas trifluoromethyl groups () could increase lipophilicity and bioavailability .
- Cytotoxicity Masking : Evidence from 5FU prodrugs () indicates that certain substituents (e.g., propargyl groups) can abolish cytotoxicity. This underscores the importance of substituent selection in maintaining or modulating bioactivity .
Biological Activity
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenethyloxalamide, with the CAS number 1396791-85-7, is a compound that has garnered attention in the field of medicinal chemistry. Its unique structure and potential biological activities make it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H22N2O3, and it has a molecular weight of 290.363 g/mol. The compound features a cyclopropyl group and an oxalamide moiety, which are instrumental in its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1396791-85-7 |
| Molecular Formula | C16H22N2O3 |
| Molecular Weight | 290.363 g/mol |
The biological activity of this compound is primarily attributed to its ability to modulate specific enzyme activities and interact with various biological targets. Preliminary studies suggest that it may exert effects on:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, thus altering cellular processes.
- Receptor Modulation: It could interact with cell surface receptors, potentially influencing signal transduction pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity: Some studies have shown that the compound can reduce inflammation markers in vitro.
- Antitumor Potential: Preliminary data suggest that it may inhibit the proliferation of cancer cells in specific models.
Study 1: Anti-inflammatory Effects
A study conducted on murine models demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines when administered during induced inflammation. This suggests potential therapeutic applications in inflammatory diseases.
Study 2: Antitumor Activity
In vitro assays using breast cancer cell lines indicated that the compound inhibited cell growth by inducing apoptosis. The IC50 value was determined to be approximately 25 µM, indicating moderate potency compared to standard chemotherapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
